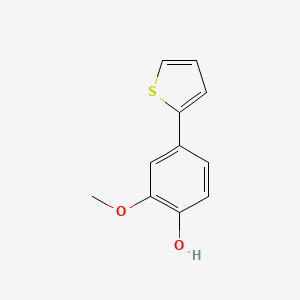

2-Methoxy-4-(thiophen-2-YL)phenol

Description

2-Methoxy-4-(thiophen-2-YL)phenol is a phenolic derivative characterized by a methoxy group at the 2-position and a thiophene ring at the 4-position of the benzene core.

Properties

IUPAC Name |

2-methoxy-4-thiophen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-13-10-7-8(4-5-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWPWQAOTLXULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685398 | |

| Record name | 2-Methoxy-4-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-77-0 | |

| Record name | 2-Methoxy-4-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiophen-2-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and thiophene-2-carbaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 2-methoxyphenol and thiophene-2-carbaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-(thiophen-2-yl)phenol may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiophen-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products

Oxidation: Quinones.

Reduction: Reduced phenolic derivatives.

Substitution: Halogenated phenolic compounds.

Scientific Research Applications

2-Methoxy-4-(thiophen-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiophen-2-yl)phenol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:

Enzyme Inhibition: Inhibits enzymes involved in inflammatory processes.

Receptor Binding: Binds to specific receptors, modulating cellular responses.

Antioxidant Activity: Scavenges free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Structural and Electronic Differences

The key distinction between 2-methoxy-4-(thiophen-2-YL)phenol and its analogs lies in the substituent at the 4-position:

- Eugenol (2-Methoxy-4-(2-propenyl)phenol): Contains an allyl group (C₃H₅), enabling conjugation with the aromatic ring via a double bond .

- Isoeugenol (2-Methoxy-4-(1-propenyl)phenol): Features a trans-propenyl group, altering stereoelectronic effects compared to eugenol .

- 2-Methoxy-4-(thiophen-2-YL)phenol: Replaces the unsaturated hydrocarbon with a thiophene ring, introducing sulfur heteroatoms and aromaticity.

Electronic Effects :

- The sulfur atom in thiophene may participate in hydrogen bonding or metal coordination, influencing interactions with biological targets .

Physicochemical Properties

Antioxidant and Radical Scavenging

- Eugenol: Demonstrates significant radical scavenging activity, enhancing sodium-L-ascorbate radical intensity and scavenging superoxide anions (IC₅₀: eugenol > bis-eugenol > BHA) .

- Thiophene Analog : The aromatic thiophene may reduce radical generation compared to the allyl group due to stabilized electron distribution. However, sulfur’s electron-rich nature could enhance interactions with reactive oxygen species (ROS), warranting further study.

Antimicrobial Properties

- Eugenol: Exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to membrane disruption via hydrophobic interactions .

- 2-Methoxy-4-(thiophen-2-YL)phenol: The thiophene’s planar structure may improve binding to microbial enzymes or DNA, but reduced hydrophobicity compared to eugenol’s allyl group could limit efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(thiophen-2-YL)phenol, and how can its purity be optimized?

Methodological Answer: The synthesis of 2-Methoxy-4-(thiophen-2-YL)phenol can be achieved via condensation reactions involving thiophene derivatives and phenolic precursors. For example, analogous compounds with thiophene moieties are synthesized through stepwise coupling of thiophene-based intermediates with methoxy-substituted phenols under acidic or basic catalysis (e.g., using sulfuric acid or sodium hydroxide) . Purity optimization involves chromatographic separation (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures) and spectroscopic validation using -NMR and -NMR to confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of 2-Methoxy-4-(thiophen-2-YL)phenol?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. The methoxy group () typically resonates at 3.8–4.0 ppm in -NMR, while aromatic protons from the thiophene and phenol rings appear between 6.5–7.5 ppm. -NMR can confirm the presence of the thiophene sulfur atom through deshielded carbons at ~125–140 ppm. Infrared (IR) spectroscopy further identifies hydroxyl (~3200–3600 cm) and aromatic C–H stretching (3000–3100 cm) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of 2-Methoxy-4-(thiophen-2-YL)phenol?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to predict electronic properties such as frontier molecular orbitals (FMOs) and charge distribution. Basis sets like 6-311G++(d,p) are recommended for accuracy. Studies on similar phenolic-thiophene systems show that exact exchange terms in DFT improve thermochemical predictions (e.g., ionization potentials and electron affinities) . Software packages like Gaussian 09 can calculate nonlinear optical (NLO) properties and Mulliken population analysis to assess reactivity .

Q. How can structural contradictions in crystallographic data for thiophene-phenol derivatives be resolved?

Methodological Answer: Crystallographic ambiguities (e.g., disordered thiophene rings) require high-resolution X-ray diffraction data and refinement using software like SHELXL. For example, SHELX programs are robust for small-molecule refinement, particularly for resolving twinning or low-resolution datasets. Incorporating restraints for bond lengths/angles and validating with R-factor convergence (<5%) ensures structural reliability .

Q. What strategies address discrepancies in biological activity data for thiophene-phenol analogs?

Methodological Answer: Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, solvent) or impurity interference. Methodological solutions include:

- Standardized assays : Use DPPH radical scavenging with controlled solvent systems (e.g., ethanol for solubility).

- Purity validation : HPLC with UV detection at 280 nm to confirm compound integrity .

- Dose-response studies : EC calculations to differentiate intrinsic activity from assay artifacts .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the structure-activity relationship (SAR) of 2-Methoxy-4-(thiophen-2-YL)phenol?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., methoxy position, thiophene substitution) and comparative bioassays. Key steps:

Synthetic diversification : Introduce electron-withdrawing/donating groups (e.g., –NO, –CH) on the phenol or thiophene rings .

Quantum chemical descriptors : Calculate Hammett constants () and Fukui indices to correlate electronic effects with bioactivity .

Multivariate analysis : Use PCA or PLS regression to identify dominant structural contributors to activity .

Q. What are the best practices for reconciling computational predictions with experimental spectroscopic data?

Methodological Answer:

- DFT-NMR correlation : Optimize geometry at the B3LYP/6-311G++(d,p) level and compute chemical shifts with the GIAO method. Scaling factors (e.g., 0.97 for ) improve match accuracy .

- Vibrational mode assignment : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental peaks to validate functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.